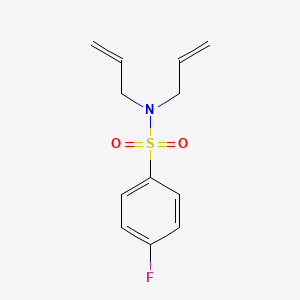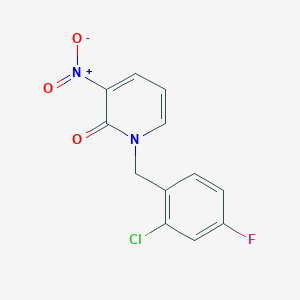![molecular formula C15H13N3O2 B5536453 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves innovative methods for forming the oxazolo[4,5-b]pyridin moiety. For instance, controlled reduction methods and catalytic synthesis approaches are commonly employed to construct complex structures, including those similar to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. Techniques such as metal-free synthesis via intramolecular oxidative N-N bond formation and the use of Bi(III) salts under solvent-free conditions have been highlighted as efficient for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines, showcasing the versatility and innovation in synthetic strategies (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).
Molecular Structure Analysis
The analysis of molecular structures, particularly through crystallography, provides insights into the arrangement of atoms within a molecule and its potential interactions. For compounds with an oxazolo[4,5-b]pyridin structure, studies have emphasized the importance of various supramolecular interactions, including π-π interactions and hydrogen bonding, which can influence the compound's stability and reactivity. The crystal structures of related compounds have been determined to understand these interactions further and their implications on the compound's properties and potential applications (de Souza et al., 2015).
Applications De Recherche Scientifique
Development of New Pharmaceuticals
Selective Inhibitors for Disease Treatment : Compounds related to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide have been explored for their potential in treating diseases like type 2 diabetes and allergies. For example, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), showing potential as a treatment for type 2 diabetes due to their potent inhibition, excellent selectivity, and in vivo efficacy (Edmondson et al., 2006).
Antiallergic and Antinociceptive Activities : Another study synthesized N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, showing potential antiallergic activity in vivo, which could lead to new treatments for allergic reactions (Courant et al., 1993). Additionally, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives demonstrated varying levels of antinociceptive activity, suggesting their use as pain management options (Önkol et al., 2004).
Understanding Chemical Reactions
Electrochemical Synthesis : The electrochemical synthesis of 1,2,4-triazole-fused heterocycles was achieved through a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. This method provides a valuable tool for synthesizing heterocyclic compounds efficiently and in an environmentally friendly manner (Ye et al., 2018).
Metal-Free Synthesis : PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation enabled the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This strategy facilitates the construction of triazolo[1,5-a]pyridine skeletons through direct oxidative N-N bond formation, showcasing a novel approach to heterocyclic synthesis (Zheng et al., 2014).
Exploration of Novel Materials
Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines explored their potential as anticancer and antimicrobial agents. This research highlights the importance of integrating biologically active heterocyclic entities for developing compounds with significant biological activities (Katariya et al., 2021).
Orientations Futures
Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.
Propriétés
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXYCHWRTGVFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)


![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)
![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)
